1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone
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Overview
Description
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a cyclopropylmethoxy group and a methoxy group attached to a benzene ring, with an ethanone group as the functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and cyclopropylmethanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde using a suitable protecting group, followed by the reaction with cyclopropylmethanol to form the intermediate 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde.
Ketone Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)acetic acid.
Reduction: Formation of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16O3 |
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Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-9(14)11-5-6-12(15-2)13(7-11)16-8-10-3-4-10/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
IIJYTNAWSAAUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OCC2CC2 |
Origin of Product |
United States |
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